molecular formula C17H21NO3 B017546 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol CAS No. 110339-51-0

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol

Cat. No.: B017546
CAS No.: 110339-51-0
M. Wt: 287.35 g/mol
InChI Key: CGEUGWRWCSCAOA-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is an organic compound that features a phenylethanol backbone with a 3,4-dimethoxybenzylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable phenylethanol derivative. One common method is the reductive amination of 3,4-dimethoxybenzylamine with phenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylacetone.

    Reduction: Formation of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but lacks the hydroxyl group.

    3,4-Dimethoxybenzylamine: Similar structure but lacks the phenylethanol backbone.

    2-Phenylethanol: Similar backbone but lacks the 3,4-dimethoxybenzylamino substituent.

Uniqueness

2-((3,4-Dimethoxybenzyl)amino)-1-phenylethanol is unique due to the presence of both the 3,4-dimethoxybenzylamino group and the phenylethanol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylamino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-16-9-8-13(10-17(16)21-2)11-18-12-15(19)14-6-4-3-5-7-14/h3-10,15,18-19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEUGWRWCSCAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405960
Record name T6668830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110339-51-0
Record name T6668830
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a solution of 3,4-dimethoxybenzylamine (16.7 g) and styrene oxide (12.0 g) in acetonitrile (250 mL) at reflux for 16 h. Concentrate to a residue and distill the residue, collecting the fraction distilling above 120° C. (0.5 mm). Recrystallize the solidified distillate from benzene/hexane to give N-(3,4-dimethoxybenzyl)-2-hydroxy-2-phenylethylamine (13.4 g), mp=93°-94° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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